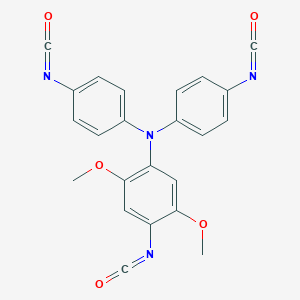
Benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MDI, and it is a type of diisocyanate that is commonly used in the production of polyurethane foams, coatings, and adhesives. In
Wirkmechanismus
The mechanism of action of MDI is not well understood. However, it is known to react with amino groups in proteins, which can lead to the formation of stable adducts. This reaction can cause changes in the structure and function of proteins, which can have various effects on biological systems.
Biochemische Und Physiologische Effekte
MDI has been shown to have various biochemical and physiological effects. It has been shown to be toxic to cells, causing damage to DNA and other cellular components. It has also been shown to cause oxidative stress and inflammation in various tissues. In addition, MDI has been shown to have immunotoxic effects, leading to changes in the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
MDI has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods. However, MDI is toxic and can cause harm to researchers if not handled properly. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MDI. One area of interest is the development of new materials based on MDI, such as shape-memory polymers and other advanced materials. Another area of interest is the study of the toxic effects of MDI on biological systems, with the goal of developing new treatments for MDI exposure. Finally, there is interest in developing new methods for the synthesis of MDI and related compounds, which could lead to the development of new materials with unique properties.
Synthesemethoden
MDI is synthesized by reacting aniline with phosgene to produce 4,4'-diphenylmethane diisocyanate (MDI). This reaction is followed by a second reaction with an excess of phosgene to produce MDI with two isocyanate groups. The final step involves reacting MDI with 2,5-dimethoxyaniline to produce the desired compound, benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy-.
Wissenschaftliche Forschungsanwendungen
MDI has been widely used in scientific research due to its unique chemical properties. It has been used in the production of polyurethane coatings, adhesives, and foams. It has also been used as a reagent in the synthesis of various organic compounds. In addition, MDI has been used in the development of new materials with unique properties, such as shape-memory polymers.
Eigenschaften
CAS-Nummer |
106790-31-2 |
|---|---|
Produktname |
Benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy- |
Molekularformel |
C23H16N4O5 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxyaniline |
InChI |
InChI=1S/C23H16N4O5/c1-31-22-12-21(23(32-2)11-20(22)26-15-30)27(18-7-3-16(4-8-18)24-13-28)19-9-5-17(6-10-19)25-14-29/h3-12H,1-2H3 |
InChI-Schlüssel |
AICHIFMREFAQPW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N=C=O)OC)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O |
Kanonische SMILES |
COC1=CC(=C(C=C1N=C=O)OC)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O |
Andere CAS-Nummern |
106790-31-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)



